CAY10602

Descripción general

Descripción

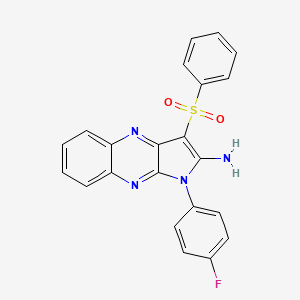

CAY10602 es un compuesto sintético conocido por su función como activador de la sirtuina 1 (SIRT1), una proteína que desempeña un papel crucial en la regulación celular, incluidos los procesos de envejecimiento e inflamación . El compuesto tiene el nombre químico 1-(4-fluorofenil)-3-(fenilsulfonil)-1H-pirrolo[2,3-b]quinoxalin-2-amina y una fórmula molecular de C22H15FN4O2S .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de CAY10602 implica múltiples pasos, comenzando con la preparación de la estructura principal del pirrolo[2,3-b]quinoxalina. El proceso normalmente incluye:

- Formación del núcleo pirrolo[2,3-b]quinoxalina mediante reacciones de ciclización.

- Introducción del grupo fenilsulfonilo mediante reacciones de sulfonilación.

- Adición del grupo 4-fluorofenilo mediante reacciones de sustitución nucleófila .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, con optimización para el rendimiento y la pureza. El compuesto se sintetiza normalmente en un entorno controlado para garantizar la coherencia y la calidad .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo amina, lo que lleva a la formación de los correspondientes óxidos.

Reducción: El compuesto se puede reducir en condiciones específicas, afectando el grupo sulfonilo.

Sustitución: Las reacciones de sustitución nucleófila son comunes, especialmente las que involucran el grupo fluorofenilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como el metóxido de sodio y el terc-butóxido de potasio.

Productos principales:

Oxidación: Formación de óxidos y derivados hidroxílicos.

Reducción: Formación de derivados sulfonilo reducidos.

Sustitución: Formación de derivados fenilo sustituidos.

Aplicaciones Científicas De Investigación

CAY10602 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar la activación de la sirtuina 1 y sus efectos en diversas vías bioquímicas.

Biología: Se investiga por su papel en los procesos celulares como la apoptosis, la inflamación y el envejecimiento.

Medicina: Se explora para posibles aplicaciones terapéuticas en enfermedades relacionadas con la inflamación y los trastornos metabólicos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la sirtuina 1

Mecanismo De Acción

CAY10602 ejerce sus efectos activando la sirtuina 1, una desacetilasa dependiente de NAD±. Esta activación conduce a la desacetilación de diversas proteínas diana, incluidos los factores de transcripción y las enzimas implicadas en el metabolismo celular. El compuesto suprime la inducción dependiente de NF-κB del factor de necrosis tumoral alfa por lipopolisacárido en células THP-1, lo que reduce la inflamación .

Compuestos similares:

Resveratrol: Otro activador conocido de la sirtuina 1, pero con una estructura química diferente.

SRT1720: Un activador sintético de la sirtuina 1 con efectos biológicos similares.

SRT2104: Otro activador sintético con mayor potencia en comparación con el resveratrol.

Unicidad de this compound: this compound es único debido a su estructura química específica, que permite una potente activación de la sirtuina 1 con mínima citotoxicidad. Su capacidad para suprimir la inflamación y modular las vías metabólicas lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Resveratrol: Another well-known activator of sirtuin 1, but with a different chemical structure.

SRT1720: A synthetic activator of sirtuin 1 with similar biological effects.

SRT2104: Another synthetic activator with enhanced potency compared to resveratrol.

Uniqueness of CAY10602: this compound is unique due to its specific chemical structure, which allows for potent activation of sirtuin 1 with minimal cytotoxicity. Its ability to suppress inflammation and modulate metabolic pathways makes it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

CAY10602 is a selective activator of Sirtuin 1 (SIRT1), a member of the sirtuin family of proteins, known for their roles in cellular regulation, metabolism, and longevity. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammation and neurodegeneration.

SIRT1 is involved in deacetylation processes that regulate numerous cellular functions, including inflammation, apoptosis, and metabolic homeostasis. This compound enhances SIRT1 activity, leading to several biological effects:

- Inhibition of Inflammatory Responses : this compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in THP-1 cells at concentrations of 20 µM and 60 µM . This suggests a significant role in modulating inflammatory pathways.

- Neuroprotective Effects : In models of hepatic encephalopathy, this compound reduced neurotoxicity caused by high ammonia levels and inhibited the activation of the NLRP3 inflammasome in microglial cells . These findings indicate its potential in treating neurodegenerative conditions.

Case Studies

-

Hepatic Encephalopathy Model :

- Objective : To evaluate the effects of this compound on liver injury and neurological decline.

- Method : Adult male Sprague-Dawley rats were treated with thioacetamide (TAA) to induce hepatic encephalopathy. This compound was administered to assess its impact on microglial activation and inflammatory cytokine expression.

- Results : Treatment with this compound improved survival rates, reduced microglial activation, and alleviated oxidative stress in brain tissues .

-

Viral Replication Inhibition :

- Objective : To determine the antiviral effects of this compound against human cytomegalovirus (HCMV).

- Method : The compound's effect on viral protein expression was measured using Western blotting.

- Results : this compound significantly decreased the levels of early and late viral proteins, indicating its potential as an antiviral agent without compromising cell viability .

Data Table

The following table summarizes the biological activities and effects of this compound based on various studies:

| Study Focus | Biological Activity | Concentration Used | Key Findings |

|---|---|---|---|

| Inhibition of TNF-α Release | Anti-inflammatory | 20 µM, 60 µM | Reduced LPS-induced TNF-α release in THP-1 cells |

| Neuroprotection in Hepatic Encephalopathy | Alleviated liver injury and neurotoxicity | Not specified | Improved survival rates and reduced microglial activation |

| Antiviral Activity against HCMV | Decreased viral protein expression | Not specified | Triggered reduction of HCMV titers |

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFVFDHRYKBBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365601 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374922-43-7 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CAY10602 acts as a selective activator of SIRT1, a NAD+-dependent deacetylase. [, , ] This activation leads to downstream effects like deacetylation of target proteins involved in various cellular processes, including inflammation, apoptosis, and mitochondrial function. [, ]

A: Research indicates that this compound exhibits anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome in microglia, specialized immune cells in the brain. [] This suppression, in turn, reduces the production of pro-inflammatory cytokines like IL-1β, which contribute to neuroinflammation and neuronal damage. [] This finding is particularly relevant in the context of neurodegenerative diseases like hepatic encephalopathy, where inflammation plays a critical role.

A: Yes, studies using a rat model of thioacetamide-induced hepatic encephalopathy have shown that this compound administration alleviates liver injury, reduces microglial activation and brain oxidative stress, improves neurological function, and enhances survival rates. [] Additionally, in vitro studies using HT22 cells (a mouse hippocampal neuronal cell line) suggest that this compound can protect neurons from the toxic effects of ammonia, a key contributor to neuronal damage in hepatic encephalopathy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.